Hydroxy-PEG2-CH2CO2tBu
Overview
Description
Hydroxy-PEG2-CH2CO2tBu was a useful reagent in the study for potentiator-corrector agonist of cystic fibrosis mutant protein ΔF508-CFTR preparation.
This compound is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Mechanism of Action
Target of Action
Hydroxy-PEG2-CH2CO2tBu is primarily used as a PEG linker . PEG linkers are used in drug delivery systems to connect a drug to a carrier molecule, enhancing the drug’s solubility, stability, and bioavailability .
Mode of Action
This compound contains a hydroxyl group and a t-butyl protected carboxyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Biochemical Pathways
As a peg linker, it likely plays a role in the delivery of drugs to their target sites, potentially affecting a wide range of biochemical pathways depending on the specific drug being delivered .
Pharmacokinetics
The ADME properties The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could enhance its absorption and distribution. The hydroxyl group and t-butyl protected carboxyl group may also influence its metabolism and excretion .
Result of Action
The molecular and cellular effects of this compound’s action are likely dependent on the specific drug it is linked to. As a PEG linker, its primary role is to enhance the drug’s solubility, stability, and bioavailability , thereby potentially enhancing the drug’s therapeutic effects.
Action Environment
Environmental factors that could influence this compound’s action, efficacy, and stability include pH levels, as the t-butyl protected carboxyl group can be deprotected under acidic conditions . Other factors such as temperature and the presence of other compounds could also potentially influence its action.
Biochemical Analysis
Biochemical Properties
Hydroxy-PEG2-CH2CO2tBu plays a significant role in biochemical reactions, primarily as a PEG linker. The hydroxyl group in this compound enables further derivatization or replacement with other reactive functional groups, facilitating the formation of conjugates with enzymes, proteins, and other biomolecules. This compound interacts with various enzymes and proteins, enhancing their solubility and stability in aqueous media. The t-butyl protected carboxyl group can be deprotected to expose the carboxyl group, which can then form covalent bonds with amino groups in proteins and peptides .
Cellular Effects
This compound influences various cellular processes by enhancing the solubility and stability of biomolecules it interacts with. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the delivery of bioactive molecules into cells. For example, this compound has been used in studies involving the potentiation of cystic fibrosis transmembrane conductance regulator (CFTR) protein, where it helps in the delivery of corrector molecules to the target cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through its hydroxyl and carboxyl groups. The hydroxyl group can undergo further derivatization, allowing the attachment of various functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions to expose the carboxyl group, which can then form covalent bonds with amino groups in proteins and peptides. This interaction can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is stable under standard storage conditions (-20°C) and can be stored for extended periods without significant degradation. Once deprotected, the carboxyl group may be prone to hydrolysis, which can affect its long-term stability and efficacy in biochemical reactions. Studies have shown that this compound maintains its activity over time, making it a reliable reagent for long-term experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance the solubility and stability of biomolecules without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as cellular stress and inflammation. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The hydroxyl and carboxyl groups in this compound can participate in enzymatic reactions, leading to the formation of conjugates with proteins and peptides. These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and biochemical processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, facilitating its transport across cell membranes. Once inside the cells, this compound can interact with various biomolecules, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes. The hydroxyl and carboxyl groups in this compound can form covalent bonds with biomolecules, affecting their activity and function within the cell .
Properties
IUPAC Name |
tert-butyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDJRQVQNFNFAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149299-82-1 | |
Record name | Hydroxy-PEG2-t-butyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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